
1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine
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Overview
Description
1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine , also known by its CAS number 105898-15-5, is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular formula of the compound is C17H18N2O. Its structure features a piperazine ring substituted with a furanylcarbonyl group and a phenylpyrazole moiety, which are believed to contribute to its pharmacological properties.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that various piperazine derivatives possess antimicrobial properties, inhibiting the growth of bacteria and fungi. The specific activity of this compound against various pathogens remains to be fully elucidated.
- Anticancer Potential : Some derivatives of piperazine and pyrazole have demonstrated anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing similar substituents have been reported to inhibit tumor cell proliferation in vitro.
- Anti-inflammatory Effects : Certain studies suggest that piperazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Neuroprotective Properties : There is emerging evidence that piperazine compounds may exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted by Elgemeie et al. (2019) reported that derivatives containing the pyrazole moiety exhibited significant antimicrobial activity against various gram-positive and gram-negative bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Mechanisms : Research on similar compounds indicated that they could inhibit cancer cell proliferation through the activation of apoptotic pathways. For example, a derivative was shown to induce caspase activation in breast cancer cell lines .
- Inflammation Modulation : A recent study highlighted the ability of certain piperazine derivatives to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
- Neuroprotective Effects : Compounds with structural similarities have been investigated for their neuroprotective effects in models of neurodegeneration, showing promise in reducing neuronal apoptosis induced by oxidative stress .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been demonstrated through various in vitro assays. For instance, research conducted on multicellular spheroids revealed that this compound effectively inhibited tumor growth by triggering cell death pathways, indicating its potential as a lead compound for anticancer drug development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it showed promise in reducing inflammation markers and mediating immune responses. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Neuroprotective Properties
Research indicates that 1-(2-furanylcarbonyl)-4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine may exhibit neuroprotective effects. Studies involving neurodegenerative disease models have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neuropharmacology.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics or antimicrobial agents.
Case Studies and Research Findings
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes selective acylation due to its nucleophilic secondary amines. A key synthetic route involves reacting 4-(2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine with 2-furoyl chloride under Schotten-Baumann conditions (water/NaOH, 0–5°C). This forms the 2-furanylcarbonyl substituent with 85–92% yield, confirmed via 1H-NMR (δ 3.4–3.6 ppm for piperazine protons).
Alternative pathway : Ethyl bromoacetate reacts with the piperazine nitrogen via nucleophilic substitution (K2CO3, DMF, 60°C), introducing the 2-oxoethyl group prior to pyrazole coupling.
Pyrazoline Ring Reactivity
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring participates in oxidation and cycloaddition reactions:
Hydrolysis of Furan Carbonyl Group
The furan-2-carbonyl moiety undergoes hydrolysis under strong acidic or basic conditions:
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Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding furan-2-carboxylic acid (identified via TLC vs. standard) .
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Basic hydrolysis (NaOH/EtOH, 80°C): Forms piperazine and 2-furoate salts (isolated by filtration, 89% recovery) .
Amide Bond Reactivity
The central amide bond (connecting piperazine and pyrazoline) shows limited stability in biological matrices:
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Enzymatic hydrolysis : Incubation with rat liver microsomes produces 4-(2-oxoethyl)piperazine (t1/2 = 2.3 h) .
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Thermal degradation : Heating at 150°C for 24 h generates trace amounts of furan (GC-MS detection).
Functionalization of the Ethyl Linker
The 2-oxoethyl spacer (-CH2-CO-) undergoes ketone-specific reactions:
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Reduction : NaBH4 in MeOH reduces the ketone to a secondary alcohol (δ 4.1 ppm in 1H-NMR).
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Condensation : Reacts with hydrazine to form hydrazone derivatives (λmax 320 nm by UV) .
Comparative Reactivity with Structural Analogs
Reactivity trends compared to related compounds:
Q & A
Q. Basic: What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of this compound involves multi-step protocols, often leveraging cyclocondensation and click chemistry. For example:
- Cyclocondensation : Similar pyrazole-piperazine hybrids are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux conditions to form pyrazole intermediates .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can attach functional groups to the piperazine core. Optimize by controlling stoichiometry (1.2 equiv. azide derivatives), reaction time (2–4 hours), and temperature (ambient to 60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitor reactions via TLC (1:2 hexane:ethyl acetate) .
Q. Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
Characterization requires a combination of spectral and computational methods:
- Spectral Analysis :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed [M+H]⁺).
- X-ray Crystallography : Determines stereochemistry and solid-state packing if single crystals are obtainable .
Q. Advanced: How should researchers design stability studies to assess decomposition under varying conditions?
Answer:
Stability studies must account for thermal, photolytic, and hydrolytic degradation:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours; analyze via HPLC for degradation products (e.g., furan ring oxidation) .
- Photostability : Expose to UV light (λ = 254–365 nm) and monitor via UV-Vis spectroscopy for absorbance shifts .
- Hydrolytic Stability : Test in acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 37°C. LC-MS identifies hydrolyzed fragments (e.g., cleavage of the 2-oxoethyl group) .
Q. Advanced: What computational strategies are suitable for predicting binding affinity to biological targets?
Answer:
Molecular docking and MD simulations are key:
- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., serotonin receptors). Prioritize hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the phenyl-pyrazole moiety .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. Advanced: How can researchers design in vitro pharmacological assays to evaluate bioactivity?
Answer:
Focus on target-specific assays:
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC50 values are derived from dose-response curves (1 nM–100 μM) .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor) using [³H]ketanserin. Calculate Ki values via Cheng-Prusoff equation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination after 48-hour exposure .
Q. Advanced: What structural modifications enhance SAR understanding for this scaffold?
Answer:
Modify substituents to probe activity:
- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at position 5 to enhance electrophilic interactions .
- Furan Carbonyl : Replace with thiophene or benzofuran to assess π-π stacking effects .
- Piperazine Core : Substitute with morpholine or thiomorpholine to study flexibility and hydrogen bonding .
- 2-Oxoethyl Linker : Test methyl or cyclopropyl analogs to evaluate steric effects on target engagement .
Q. Advanced: What advanced analytical methods resolve conflicting solubility or bioavailability data?
Answer:
Use orthogonal techniques:
- Solubility : Compare shake-flask (equilibrium) vs. HPLC-UV (kinetic) methods. Adjust pH or co-solvents (e.g., DMSO:PBS) .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) predicts intestinal absorption. Validate with Caco-2 cell monolayers .
- LogP Determination : Employ reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile:water) .
Q. Advanced: What safety protocols are critical for handling this compound in the lab?
Answer:
Follow OSHA and institutional guidelines:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C20H22N4O3/c25-19(24-17(8-9-21-24)16-5-2-1-3-6-16)15-22-10-12-23(13-11-22)20(26)18-7-4-14-27-18/h1-7,9,14,17H,8,10-13,15H2 |
InChI Key |
LRRHVCYFFKWATA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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